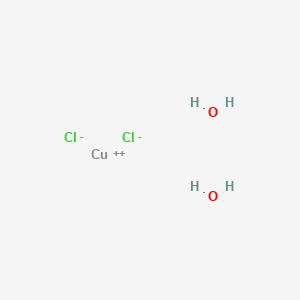
Copper(II) chloride, dihydrate (1:2:2)
Übersicht
Beschreibung
Copper(II) chloride dihydrate, also known as cupric chloride dihydrate, is a chemical compound with the formula CuCl2·2H2O . It has an average mass of 170.483 Da and a monoisotopic mass of 168.888443 Da . It is a brilliant turquoise powder, but thin, transparent, fragile crystals may also be grown .
Synthesis Analysis
Copper(II) chloride dihydrate can be prepared by the reaction of copper(II) salts of weak acids with hydrochloric acid . In the lab, it can be synthesized by the action of hydrochloric acid on copper (II) oxide or copper (II) carbonate . Industrially, it is prepared by chlorination of copper .Molecular Structure Analysis
The molecular formula of Copper(II) chloride dihydrate is H4Cl2CuO2 . It has a molecular weight of 170.48 .Chemical Reactions Analysis
Copper(II) chloride dihydrate is used in the preparation of copper oxychloride and as a catalyst in many organic chlorination reactions such as vinyl chloride and 1,2-dichloroethane . It can also be used for the synthesis of other copper compounds .Physical And Chemical Properties Analysis
Copper(II) chloride dihydrate is a vibrant blue-green crystal . It is hygroscopic, meaning it can absorb moisture from the air . It has a melting point of 498°C and is soluble in water, alcohol, and slightly soluble in acetone .Wissenschaftliche Forschungsanwendungen
Environmental Impact Studies : Copper II Chloride Dihydrate is used in studies assessing environmental impact, such as determining its toxicity level on aquatic life. For instance, Olufayo and Akinlade (2016) investigated its toxic effects on the gills, liver, and kidneys of Clarias gariepinus, a type of fish, when discharged into aquatic water bodies (Olufayo & Akinlade, 2016).
Educational Uses : In educational settings, Copper(II) chloride dihydrate is used in chemistry experiments. Wirtz (2008) emphasized the importance of using a 110°C oven rather than a Bunsen burner in stoichiometry experiments involving this compound due to its decomposition at temperatures above 300°C (Wirtz, 2008).
Catalytic Applications : The compound finds application in catalysis. For example, Mojtaba et al. (2017) described its use as a catalyst in the synthesis of biologically active dihydro-2-oxypyrroles (Mojtaba, Reza & Farzaneh, 2017).
Corrosion Inhibition : Copper(II) chloride dihydrate is also employed in the study of corrosion inhibition. Rbaa et al. (2019) synthesized and characterized novel complexes of copper (II) for this purpose (Rbaa et al., 2019).
Electrochemical Studies : Zhao et al. (2013) investigated the species distribution of copper chloride complexes in high chloride concentration solutions, an important aspect in several industrial applications (Zhao, Chang, Boika & Bard, 2013).
Impact on Soil Bacteria : In ecological studies, the effect of copper ions from Copper(II) chloride dihydrate on soil bacteria has been explored, as demonstrated by Bałaszak and Nowak (2008), who evaluated the changes in bacterial hydrolytic activity due to copper ions (Bałaszak & Nowak, 2008).
Nanomaterial Synthesis : Abeywickrama et al. (2016) used Copper(II) chloride as a precursor in an environmentally friendly method for preparing copper nanocubes with controlled morphology (Abeywickrama, Sreeramulu, Xu & Rathnayake, 2016).
Synthesis of Complex Molecules : Copper(II) chloride dihydrate assists in synthesizing complex molecules like Schiff bases, as outlined in the work by Jin et al. (2017) (Jin, Wang, Feng, Bu, Tong, Zhang, Ren & Zhao, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
copper;dichloride;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cu.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTQRFCYZCXJFQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cl-].[Cl-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CuH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049564 | |
| Record name | Cupric chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) chloride, dihydrate (1:2:2) | |
CAS RN |
13933-17-0, 10125-13-0 | |
| Record name | Copper, diaquadichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13933-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper(II) chloride, dihydrate (1:2:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013933170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric chloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2QG84156O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



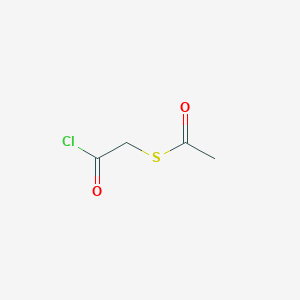

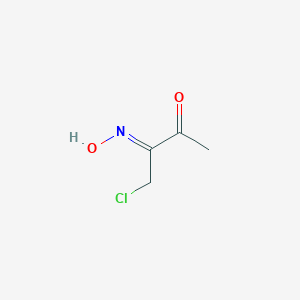
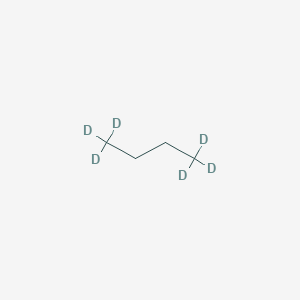

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)
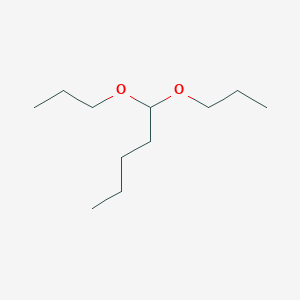


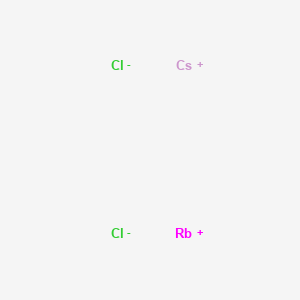
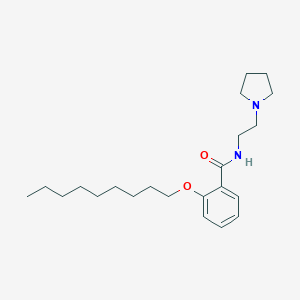


![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)